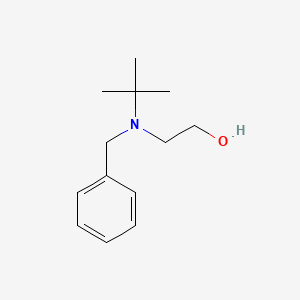
2-(Benzyl(tert-butyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(tert-butyl)amino)ethanol is a chemical compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyl(tert-butyl)amino)ethanol typically involves the reaction of benzyl chloride with tert-butylamine in the presence of ethanol. The reaction proceeds through nucleophilic substitution, where the benzyl chloride reacts with tert-butylamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction is monitored to optimize the reaction conditions, such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyl(tert-butyl)amino)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl and tert-butyl derivatives.
Applications De Recherche Scientifique
2-(Benzyl(tert-butyl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the effects of benzyl and tert-butyl groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Benzyl(tert-butyl)amino)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
2-(Benzyl(tert-butyl)amino)ethanol is unique due to its combination of benzyl and tert-butyl groups attached to an aminoethanol moiety. Similar compounds include:
Benzyl alcohol: Lacks the tert-butyl group.
tert-Butylamine: Lacks the benzyl group and the ethanol moiety.
Ethanolamine: Lacks the benzyl and tert-butyl groups.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-[benzyl(tert-butyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)14(9-10-15)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
Clé InChI |
FXIOQCPOACZHRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCO)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















